molecular formula C18H30OSi B12555820 Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- CAS No. 183955-08-0

Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-

Cat. No.: B12555820
CAS No.: 183955-08-0
M. Wt: 290.5 g/mol
InChI Key: RIRMOXVYMZXHIC-UHFFFAOYSA-N
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Description

Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an alkoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- typically involves the hydrosilylation of alkenes with triethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the alkene, resulting in the formation of the desired silane compound .

Industrial Production Methods

Industrial production of Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities .

Chemical Reactions Analysis

Types of Reactions

Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates. These intermediates can participate in various chemical reactions, such as hydrosilylation, where the silicon atom forms a covalent bond with carbon atoms in organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- is unique due to its specific alkoxy group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and materials science .

Properties

CAS No.

183955-08-0

Molecular Formula

C18H30OSi

Molecular Weight

290.5 g/mol

IUPAC Name

triethyl(1-phenylhex-5-en-3-yloxy)silane

InChI

InChI=1S/C18H30OSi/c1-5-12-18(19-20(6-2,7-3)8-4)16-15-17-13-10-9-11-14-17/h5,9-11,13-14,18H,1,6-8,12,15-16H2,2-4H3

InChI Key

RIRMOXVYMZXHIC-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(CCC1=CC=CC=C1)CC=C

Origin of Product

United States

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